![molecular formula C8H8N2S B6598395 1-methyl-1H-1,3-benzodiazole-5-thiol CAS No. 923034-27-9](/img/structure/B6598395.png)
1-methyl-1H-1,3-benzodiazole-5-thiol
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Overview
Description
1-Methyl-1H-1,3-benzodiazole-5-thiol (MBT) is a heterocyclic aromatic compound with a thiol group. It has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in biochemistry, and as a probe in bio-imaging.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazole-5-thiol has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in biochemistry, and as a probe in bio-imaging. It has also been used as a model compound for studying the reactivity of thiols, as a catalyst in organic reactions, and as a ligand in metal complexes.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-thiol is not well understood. However, it is believed that the thiol group of this compound reacts with nucleophiles, such as amines, to form thioethers. This reaction is believed to be the basis for its use as a reagent in biochemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-1H-1,3-benzodiazole-5-thiol in lab experiments include its low cost, high reactivity, and its ability to form stable complexes with metals. The limitations of using this compound in lab experiments include its instability in organic solvents and its tendency to form dimers.
Future Directions
For 1-methyl-1H-1,3-benzodiazole-5-thiol include the development of new synthesis methods, the exploration of its potential use as a drug, and the development of new applications for it. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research is needed to explore its potential use as a probe in bio-imaging.
Synthesis Methods
1-methyl-1H-1,3-benzodiazole-5-thiol can be synthesized from 1-methyl-1H-1,3-benzodiazole and thiophenol. The reaction is conducted in an aqueous solution of sodium carbonate at a temperature of 50-60 °C, and the product is isolated by filtration. It can also be synthesized from 1-methyl-1H-1,3-benzodiazole and thiourea, in an aqueous solution of sodium carbonate at a temperature of 50-60 °C. The product is isolated by filtration.
properties
IUPAC Name |
1-methylbenzimidazole-5-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBXZSBCKMFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740462 |
Source
|
Record name | 1-Methyl-1H-benzimidazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923034-27-9 |
Source
|
Record name | 1-Methyl-1H-benzimidazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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